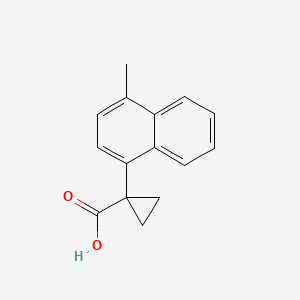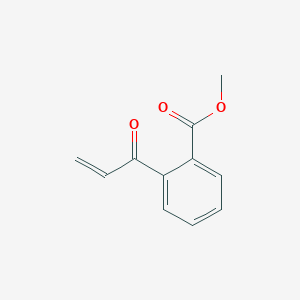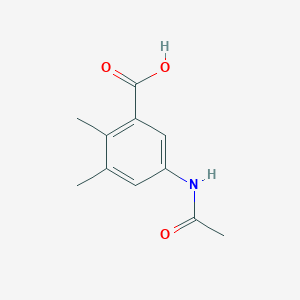
5-Acetamido-2,3-dimethylbenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Acetamido-2,3-dimethylbenzoic acid is an organic compound with the molecular formula C11H13NO3 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with acetamido and methyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetamido-2,3-dimethylbenzoic acid typically involves the acylation of 2,3-dimethylbenzoic acid with acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar acylation reactions. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions and high yields. The product is then purified through recrystallization or chromatography techniques.
化学反应分析
Types of Reactions
5-Acetamido-2,3-dimethylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The acetamido group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the hydrogen atoms on the benzene ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of 5-acetamido-2,3-dicarboxybenzoic acid.
Reduction: Formation of 5-amino-2,3-dimethylbenzoic acid.
Substitution: Formation of various substituted benzoic acids depending on the substituent introduced.
科学研究应用
5-Acetamido-2,3-dimethylbenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
作用机制
The mechanism of action of 5-Acetamido-2,3-dimethylbenzoic acid involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have shown binding affinity with cyclooxygenase-2 (COX-2) receptors, which are involved in the inflammatory response . The acetamido group enhances the selectivity and binding affinity of the compound to the COX-2 receptor, leading to its anti-inflammatory effects.
相似化合物的比较
Similar Compounds
5-Acetamido-2-hydroxybenzoic acid: Similar structure but with a hydroxyl group instead of a methyl group.
2,3-Dimethylbenzoic acid: Lacks the acetamido group.
5-Acetamido-2,3-dicarboxybenzoic acid: Contains additional carboxyl groups.
Uniqueness
5-Acetamido-2,3-dimethylbenzoic acid is unique due to the presence of both acetamido and methyl groups on the benzene ring. This combination of functional groups imparts specific chemical properties and biological activities that are distinct from other similar compounds. The acetamido group enhances its potential as a pharmaceutical agent, particularly in the development of NSAIDs with improved efficacy and reduced side effects .
属性
分子式 |
C11H13NO3 |
|---|---|
分子量 |
207.23 g/mol |
IUPAC 名称 |
5-acetamido-2,3-dimethylbenzoic acid |
InChI |
InChI=1S/C11H13NO3/c1-6-4-9(12-8(3)13)5-10(7(6)2)11(14)15/h4-5H,1-3H3,(H,12,13)(H,14,15) |
InChI 键 |
UERLKUKMAXMBNH-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1C)C(=O)O)NC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[benzyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]butanoicacid](/img/structure/B13622680.png)
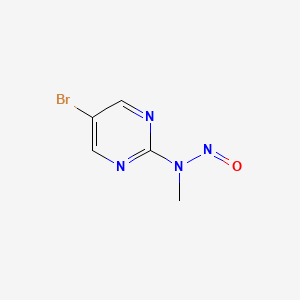


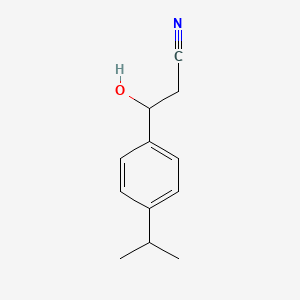

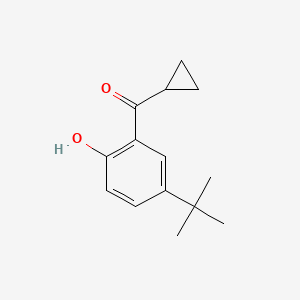
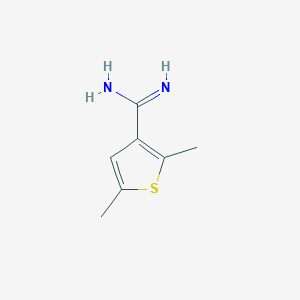
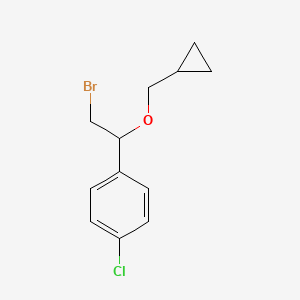
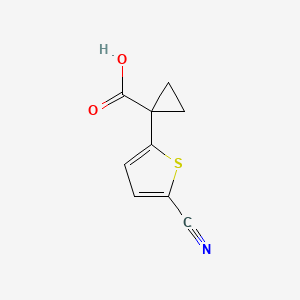
![N-[3-methyl-1-(thiophen-2-yl)butyl]-5-sulfamoylfuran-2-carboxamide](/img/structure/B13622722.png)
